molecular formula C13H9NO B8051839 5-Ethynyl-2-phenoxypyridine

5-Ethynyl-2-phenoxypyridine

Cat. No.: B8051839
M. Wt: 195.22 g/mol
InChI Key: BZKCBQXDQXYVTE-UHFFFAOYSA-N
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Description

5-Ethynyl-2-phenoxypyridine (CAS: 1363437-47-1) is a pyridine derivative characterized by an ethynyl group (-C≡CH) at the 5-position and a phenoxy group (-OPh) at the 2-position of the pyridine ring. Its molecular formula is C₁₃H₉NO, with a molecular weight of 195.22 g/mol . The ethynyl group enables participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in bioconjugation and materials science .

Properties

IUPAC Name

5-ethynyl-2-phenoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c1-2-11-8-9-13(14-10-11)15-12-6-4-3-5-7-12/h1,3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKCBQXDQXYVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-Phenoxy-5-vinylpyridine

  • Molecular Formula: C₁₃H₁₁NO
  • Molecular Weight : 197.24 g/mol
  • Key Features : Replaces the ethynyl group with a vinyl (-CH=CH₂) group at the 5-position.
  • Implications : The vinyl group offers less rigidity compared to ethynyl, reducing suitability for click chemistry. However, it may enhance solubility due to increased hydrophilicity .

5-Ethynyl-2-(m-tolyloxy)pyridine

  • Molecular Formula: C₁₄H₁₁NO
  • Molecular Weight : 209.25 g/mol
  • Key Features: Substitutes the phenoxy group with a meta-tolyloxy group (-OPh-CH₃).

Ethynyl-Substituted Pyridine Derivatives

5-Ethynyl-2-fluoropyridine

  • Molecular Formula : C₇H₄FN
  • Molecular Weight : 121.11 g/mol
  • Key Features : Fluorine at the 2-position introduces strong electron-withdrawing effects.

5-Ethynylpyridin-2-amine

  • Molecular Formula : C₇H₆N₂
  • Molecular Weight : 118.14 g/mol
  • Key Features: An amino (-NH₂) group at the 2-position.
  • Implications: The amino group enables hydrogen bonding and protonation at physiological pH, increasing solubility and enabling interactions with biological targets (e.g., enzymes or DNA) .

Data Tables

Table 1. Structural and Physical Properties of 5-Ethynyl-2-phenoxypyridine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₃H₉NO 195.22 Ethynyl (C5), Phenoxy (C2) Click chemistry compatibility
2-Phenoxy-5-vinylpyridine C₁₃H₁₁NO 197.24 Vinyl (C5), Phenoxy (C2) Reduced rigidity, higher hydrophilicity
5-Ethynyl-2-(m-tolyloxy)pyridine C₁₄H₁₁NO 209.25 Ethynyl (C5), m-Tolyloxy (C2) Increased lipophilicity
5-Ethynyl-2-fluoropyridine C₇H₄FN 121.11 Ethynyl (C5), Fluoro (C2) Electron-withdrawing effects
5-Ethynylpyridin-2-amine C₇H₆N₂ 118.14 Ethynyl (C5), Amino (C2) Hydrogen bonding capability

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